![molecular formula C15H20ClN3OS B237623 N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)
N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide
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Overview
Description
N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that can easily penetrate cell membranes, making it a valuable tool for studying cellular processes.
Mechanism of Action
CPP works by binding to and modulating the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. These receptors are involved in learning and memory processes, and their dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
CPP has been shown to enhance synaptic plasticity, which is the ability of neurons to form and strengthen connections with one another. This effect is thought to underlie the compound's potential therapeutic benefits in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of CPP is its ability to penetrate cell membranes, allowing it to easily access intracellular targets. However, its effects on NMDA receptors can be complex and context-dependent, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on CPP. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanisms underlying CPP's effects on NMDA receptors and its potential for treating neurological disorders.
Synthesis Methods
The synthesis of CPP involves the reaction of 3-chloro-2-piperidin-1-ylphenylamine with thiocarbonyldiimidazole and 3-bromopropionyl chloride. The resulting product is then purified through column chromatography to obtain pure CPP.
Scientific Research Applications
CPP has been widely used in scientific research for its ability to cross the blood-brain barrier and affect the central nervous system. It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C15H20ClN3OS |
---|---|
Molecular Weight |
325.9 g/mol |
IUPAC Name |
N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide |
InChI |
InChI=1S/C15H20ClN3OS/c1-2-13(20)18-15(21)17-12-8-6-7-11(16)14(12)19-9-4-3-5-10-19/h6-8H,2-5,9-10H2,1H3,(H2,17,18,20,21) |
InChI Key |
UUVNYPCBBXOXBP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCCC2 |
Canonical SMILES |
CCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCCC2 |
Origin of Product |
United States |
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